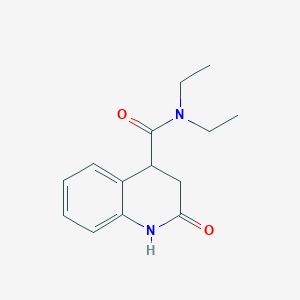![molecular formula C14H22N2O3 B7493182 N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide](/img/structure/B7493182.png)
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been found to have potential therapeutic applications in the treatment of cancer, particularly in hematological malignancies.
Mecanismo De Acción
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide works by binding to the DNA transcription initiation factor SL1, which is required for RNA polymerase I transcription. This binding prevents the formation of the SL1 complex, leading to the inhibition of RNA polymerase I transcription. This results in the selective killing of cancer cells, as cancer cells are more dependent on RNA polymerase I transcription than normal cells.
Biochemical and Physiological Effects:
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide has been found to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and cell cycle arrest in cancer cells. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide has been found to have a synergistic effect with other cancer treatments, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide is its selectivity for cancer cells, which makes it a promising therapeutic agent for the treatment of cancer. However, one of the limitations of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide is its poor solubility, which can make it difficult to work with in the lab. Additionally, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide has been found to have some toxicity in normal cells, which may limit its therapeutic potential.
Direcciones Futuras
There are a number of future directions for research on N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide. One area of research is the development of more effective delivery methods for N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide, such as nanoparticle-based delivery systems. Another area of research is the identification of biomarkers that can predict response to N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide treatment. Additionally, there is ongoing research on the use of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide in combination with other cancer treatments, such as immunotherapy. Overall, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide shows great promise as a therapeutic agent for the treatment of cancer, and further research is needed to fully understand its potential.
Métodos De Síntesis
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide is synthesized using a five-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-piperidone hydrochloride with cyclopropanecarbonyl chloride to form N-(cyclopropanecarbonyl)piperidin-4-yl chloride. This intermediate is then reacted with 2-oxolane carboxylic acid to form N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide.
Aplicaciones Científicas De Investigación
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer. It has been found to be particularly effective against hematological malignancies, such as acute myeloid leukemia (AML) and lymphoma. N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide works by inhibiting RNA polymerase I transcription, which is overactive in cancer cells, leading to the selective killing of cancer cells.
Propiedades
IUPAC Name |
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c17-13(12-2-1-9-19-12)15-11-5-7-16(8-6-11)14(18)10-3-4-10/h10-12H,1-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIKZOBLYQQAJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

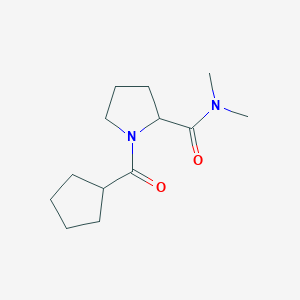
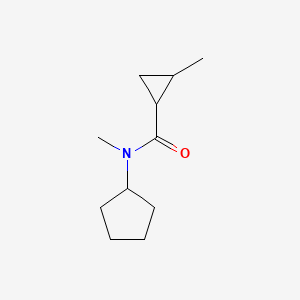
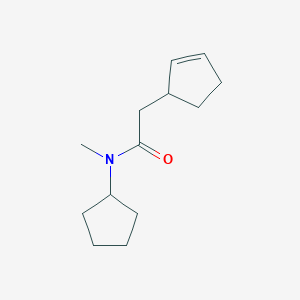
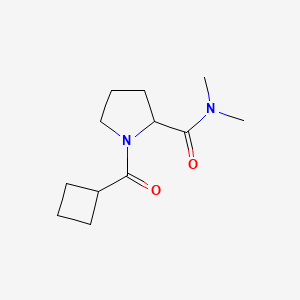


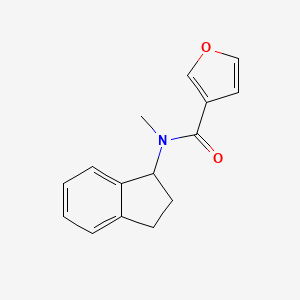
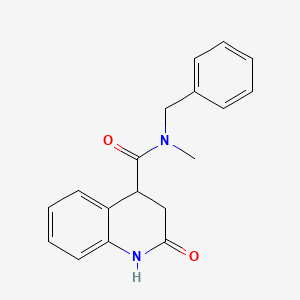
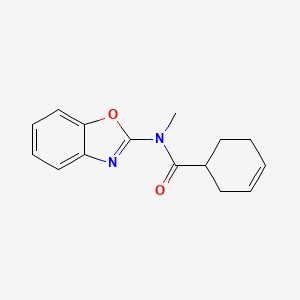

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7493178.png)
![Methyl 3-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493184.png)
![N-[3-(2-methylpiperidin-1-yl)propyl]-1,3-benzoxazol-2-amine](/img/structure/B7493190.png)
